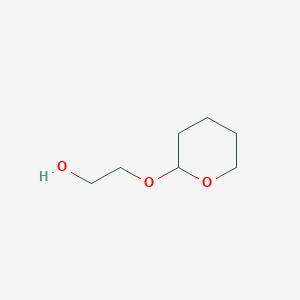

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol

概要

説明

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is an organic compound with the molecular formula C7H14O3This compound is a clear, colorless liquid with a molecular weight of 146.18 g/mol . It is commonly used in organic synthesis due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol can be synthesized through the reaction of tetrahydropyran with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of specific catalysts and temperature control .

化学反応の分析

Types of Reactions

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers or esters.

科学的研究の応用

Organic Synthesis

Protecting Group for Alcohols

- One of the primary applications of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is as a protecting group for hydroxyl functionalities during organic synthesis. This is crucial because protecting groups prevent unwanted reactions from occurring at reactive sites while allowing other parts of the molecule to be modified. The tetrahydropyran ring structure provides stability and can be selectively removed under specific conditions to regenerate the free hydroxyl group.

Prins-type Cyclization Reactions

- The compound participates in Prins-type cyclization reactions, which are important for synthesizing halo-2H-pyrans. These reactions are significant in medicinal chemistry as they lead to compounds with potential pharmacological activities.

Achmatowicz Rearrangement

- This compound is also involved in Achmatowicz rearrangement, a reaction that produces valuable intermediates for constructing complex molecular architectures. The oxidation of this compound can yield products that are useful in further synthetic pathways.

Biochemical Applications

DNA Research

- There is emerging interest in the application of tetrahydropyran derivatives, including this compound, in DNA research. Related compounds have been utilized to enhance the detection of single-strand breaks (SSBs) in DNA, indicating potential applications in genetic studies and biotechnological advancements.

Material Science

Polyethylene Glycol (PEG) Derivative

- This compound has been identified as a PEG-based PROTAC linker, which is instrumental in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, showcasing the compound's relevance in drug development and material science .

作用機序

The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol involves its ability to act as a protecting group for hydroxyl functionalities. This compound forms stable cyclic ethers with hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. The molecular targets and pathways involved include the formation of tetrahydropyranyl ethers, which are stable under a variety of reaction conditions .

類似化合物との比較

Similar Compounds

- 2-Methoxytetrahydropyran

- 2-Thiophenemethanol

- Tetrahydro-2-(2-propynyloxy)-2H-pyran

Uniqueness

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is unique due to its ability to form stable cyclic ethers with hydroxyl groups, making it an excellent protecting group in organic synthesis. Its stability under various reaction conditions and ease of removal make it a preferred choice compared to other similar compounds .

生物活性

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, a compound with the chemical formula CHO, has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by a tetrahydropyran ring attached to an ethanol moiety. Its structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, particularly in the context of receptor modulation. Notably, it has been associated with the inhibition of P2X receptors, which play crucial roles in pain transmission and inflammation. This receptor antagonism suggests potential applications in pain management and inflammatory conditions .

1. Antinociceptive Effects

Studies have demonstrated that compounds similar to this compound exhibit significant antinociceptive effects. For instance, research on related compounds showed effectiveness in reducing pain responses in animal models, indicating that this compound may share similar properties .

2. Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The compound appears to inhibit cell proliferation, suggesting potential use as an anticancer agent. A study indicated that derivatives with structural similarities exhibited IC50 values ranging from 27.6 μM to 43 μM against breast cancer cells .

3. Antimicrobial Activity

There is emerging evidence that compounds within this chemical class possess antimicrobial properties. For example, terpenoids and other related compounds have been documented to exhibit antibacterial activity, which may extend to this compound .

Case Study 1: Pain Management

A study investigated the analgesic properties of a compound structurally related to this compound in a rat model of neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting the hypothesis that P2X receptor antagonism plays a role in its efficacy .

Case Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines (MDA-MB-231). The results showed that the compound exhibited selective cytotoxicity with an IC50 value of approximately 29.3 μM. This suggests that further development could lead to new therapeutic options for cancer treatment .

Research Findings Summary

特性

IUPAC Name |

2-(oxan-2-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBZJXRPEKFIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400168 | |

| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-31-4 | |

| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-(tetrahydro-2H-pyran-2-yloxy)ethanol used in the synthesis of heterotelechelic poly(ethylene glycol)?

A1: this compound serves as a valuable initiator in the anionic ring-opening polymerization of ethylene oxide. [, ] This specific molecule plays a crucial role in controlling the polymerization process, ultimately leading to the formation of heterotelechelic poly(ethylene glycol) – a polymer with distinct functional groups at each end of its chain. This characteristic is particularly desirable for applications requiring specific interactions or modifications at the polymer's termini. [, ]

Q2: What are the advantages of using this compound as an initiator for PEG synthesis compared to other potential initiators?

A2: One key advantage highlighted in the research is the ability to synthesize "click chemistry" compatible heterobifunctional PEGs. [] After polymerization initiated by this compound, the terminal groups can be easily modified to introduce azide or alkyne functionalities. These functionalities are highly valuable for further conjugation or modification through highly selective and efficient click chemistry reactions. This versatility makes this approach particularly attractive for developing complex macromolecular architectures and bioconjugates. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。